molecular formula C5H5BrN2OS B14777262 5-Bromo-N-methylisothiazole-3-carboxamide

5-Bromo-N-methylisothiazole-3-carboxamide

Cat. No.: B14777262
M. Wt: 221.08 g/mol
InChI Key: MFMBGBPADCKOMK-UHFFFAOYSA-N
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Description

5-Bromo-N-methylisothiazole-3-carboxamide is a chemical compound with the molecular formula C5H5BrN2OS. It belongs to the class of isothiazoles, which are heterocyclic compounds containing a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-methylisothiazole-3-carboxamide typically involves the bromination of N-methylisothiazole-3-carboxamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position of the isothiazole ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-methylisothiazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted isothiazoles depending on the nucleophile used.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include thiols and thioethers.

Scientific Research Applications

5-Bromo-N-methylisothiazole-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-N-methylisothiazole-3-carboxamide involves its interaction with specific molecular targets. The bromine atom at the 5-position plays a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-N-methylisothiazole-3-carboxamide
  • 5-Fluoro-N-methylisothiazole-3-carboxamide
  • 5-Iodo-N-methylisothiazole-3-carboxamide

Uniqueness

5-Bromo-N-methylisothiazole-3-carboxamide is unique due to the presence of the bromine atom, which imparts distinct chemical properties compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electronegativity influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for specific applications .

Properties

Molecular Formula

C5H5BrN2OS

Molecular Weight

221.08 g/mol

IUPAC Name

5-bromo-N-methyl-1,2-thiazole-3-carboxamide

InChI

InChI=1S/C5H5BrN2OS/c1-7-5(9)3-2-4(6)10-8-3/h2H,1H3,(H,7,9)

InChI Key

MFMBGBPADCKOMK-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NSC(=C1)Br

Origin of Product

United States

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